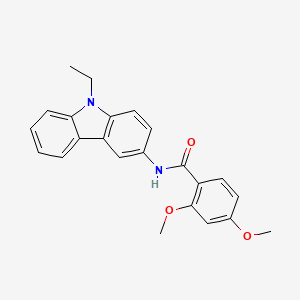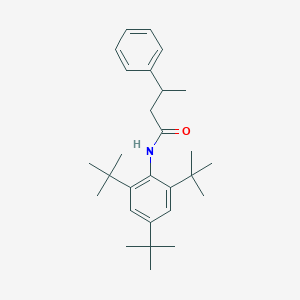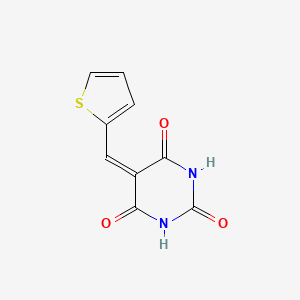
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide, also known as EKC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EKC belongs to the class of carbazole derivatives, which have been studied extensively for their pharmacological properties. In
Mecanismo De Acción
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play a role in cell growth and division. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has also been shown to modulate the expression of various genes involved in cell signaling and apoptosis.
Biochemical and Physiological Effects
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In cancer research, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In neurodegenerative disease research, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide also has a low toxicity profile, making it a safe compound to work with. However, one limitation of using N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which may require the use of organic solvents or other methods to enhance its solubility.
Direcciones Futuras
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide. One area of interest is the development of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide in combination with other drugs for cancer therapy. In addition, further studies are needed to elucidate the mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide and its effects on various signaling pathways. Finally, more research is needed to explore the potential of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders.
Conclusion
In conclusion, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been studied for its potential in cancer, neurodegenerative diseases, and inflammation. The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has a range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide, which may lead to the development of new therapies for various diseases.
Métodos De Síntesis
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide can be synthesized through a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde and 9-ethylcarbazole in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide. The synthesis method has been optimized to produce high yields of N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide with high purity.
Aplicaciones Científicas De Investigación
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Propiedades
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-25-20-8-6-5-7-17(20)19-13-15(9-12-21(19)25)24-23(26)18-11-10-16(27-2)14-22(18)28-3/h5-14H,4H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIPQLJNDFQJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)


![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)